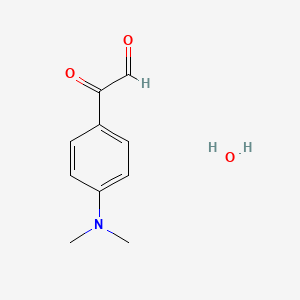

4-Dimethylaminophenylglyoxal hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Dimethylaminophenylglyoxal hydrate, also known as 4-(dimethylamino)phenylacetaldehyde hydrate, is a chemical compound with the CAS number 1171790-84-3 . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . This compound is typically stored at ambient temperature and is available in a solid-powder form .

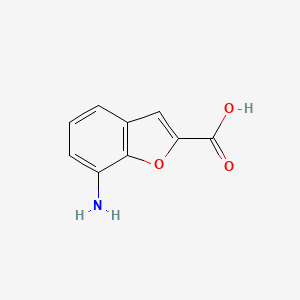

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 195.21500 and a molecular formula of C10H13NO3 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación

Biomembrane Studies

A study by Duportail et al. (2004) utilized derivatives of dimethylaminophenyl to investigate the coupling between surface charge and hydration in biomembranes. The research utilized fluorescent probes sensitive to the effects of preferential hydration in model solvent systems, aiding in the study of phospholipid vesicles of different compositions. This work underscores the importance of understanding membrane properties for biological and medical sciences (Duportail, Klymchenko, Mély, & Demchenko, 2004).

Photochemical Investigations

Roque et al. (2003) conducted a comprehensive study on the 4'-dimethylaminoflavylium ion, revealing its intricate network of chemical reactions influenced by pH and light excitation. This research provides valuable insights into the multifunctional properties of dimethylaminophenyl derivatives, paving the way for applications in photochemistry and materials science (Roque, Lodeiro, Pina, Maestri, Dumas, Passaniti, & Balzani, 2003).

Atmospheric Chemistry

Loukonen et al. (2010) explored the enhancing effect of dimethylamine in sulfuric acid nucleation in the presence of water through computational studies. This work has implications for atmospheric science, particularly in understanding aerosol formation processes and their impact on climate and air quality (Loukonen, Kurtén, Ortega, Vehkamäki, Pádua, Sellegri, & Kulmala, 2010).

Nonlinear Optical Properties

Research by Rahulan et al. (2014) on the synthesis and investigation of novel chalcone derivative compounds, including those with dimethylamino phenyl groups, highlighted their potential in nonlinear optical applications. Such materials are crucial for the development of optical devices, such as limiters and switches, which are essential components in photonic technology (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Hydrate Formation and Inhibition

A study by Li and Wang (2015) on the acceleration of nucleation of clathrate hydrates by hydrophobized particles emphasizes the significance of dimethylaminophenyl derivatives in energy and environmental sciences. This research is particularly relevant for the oil and gas industry, where hydrate formation poses significant challenges (Li & Wang, 2015).

Safety and Hazards

4-Dimethylaminophenylglyoxal hydrate is classified under the GHS07 hazard class . The compound is harmful if swallowed (Hazard Statement: H315;H319;H335) and precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)